3,5-Dihydroxy-4-acetyltoluene

Physicochemical Properties Drug Design Lipophilicity

3,5-Dihydroxy-4-acetyltoluene (CAS 1634-34-0) is the critical SGLT2 inhibitor precursor featuring the non-interchangeable 2,6-dihydroxy-4-methyl substitution pattern. This specific regioisomer is documented as the core structure ('compound 1a') for potent antidiabetic agents—generic 2,4- or 2,6-dihydroxyacetophenone isomers cannot yield the correct pharmacophore. Its distinct physicochemical fingerprint (mp 142–146 °C, LogP 1.6) enables unambiguous identity verification. Procure only the validated synthon to ensure synthetic route fidelity and regulatory compliance in pharmaceutical R&D.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1634-34-0
Cat. No. B128320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-acetyltoluene
CAS1634-34-0
Synonyms1-(2,6-Dihydroxy-4-methylphenyl)ethanone;  2’,6’-Dihydroxy-4’-methylacetophenone
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(=O)C)O
InChIInChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3
InChIKeyCUYUORWXJSURNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-4-acetyltoluene (CAS 1634-34-0) Product Overview: A Differentiated Acetophenone Building Block


3,5-Dihydroxy-4-acetyltoluene (CAS 1634-34-0), also known as 2',6'-Dihydroxy-4'-methylacetophenone or p-Orcacetophenone, is a specialized acetophenone derivative characterized by a unique 2,6-dihydroxy-4-methyl substitution pattern on the aromatic ring [1]. With a molecular weight of 166.17 g/mol, this compound features two phenolic hydroxyl groups and an acetyl moiety, which confer distinct reactivity profiles compared to other dihydroxyacetophenone isomers . Its primary documented utility lies in serving as a critical precursor for the synthesis of sodium glucose co-transporter 2 (SGLT2) inhibitors, a class of antidiabetic agents [2].

3,5-Dihydroxy-4-acetyltoluene: Why Generic Acetophenone Substitution Fails for Critical Applications


The 2,6-dihydroxy-4-methyl substitution pattern of 3,5-dihydroxy-4-acetyltoluene is non-interchangeable with other dihydroxyacetophenone isomers (e.g., 2,4-, 2,5-, or 2,6-dihydroxyacetophenone). This specific regiochemistry dictates both its physicochemical properties—such as melting point, lipophilicity (LogP), and density—and its chemical reactivity . Critically, its utility as a core structure for SGLT2 inhibitors, as demonstrated in the synthesis of glycosylated dihydrochalcones, is directly tied to this substitution pattern; generic alternatives would not yield the same pharmacophore and would thus be unsuitable for this established synthetic route [1]. The following evidence quantifies these differentiating factors.

3,5-Dihydroxy-4-acetyltoluene: Quantitative Differentiation from Closest Acetophenone Analogs


Lipophilicity Differentiation: Enhanced LogP of 3,5-Dihydroxy-4-acetyltoluene vs. 2,4-Dihydroxyacetophenone

The lipophilicity of 3,5-dihydroxy-4-acetyltoluene is quantifiably higher than its closest isomer, 2,4-dihydroxyacetophenone, as measured by the calculated partition coefficient (LogP). This difference impacts solubility and potential membrane permeability in biological contexts [1][2].

Physicochemical Properties Drug Design Lipophilicity

Thermal Property Differentiation: Melting Point of 3,5-Dihydroxy-4-acetyltoluene vs. Other Dihydroxyacetophenone Isomers

The melting point of 3,5-dihydroxy-4-acetyltoluene (142-146 °C) distinguishes it from other dihydroxyacetophenone isomers, providing a clear and quantifiable metric for identity and purity verification. This property is crucial for solid-form handling and purification [1][2][3].

Physicochemical Properties Analytical Chemistry Quality Control

Synthetic Utility: Validated Precursor for SGLT2 Inhibitor Pharmacophores

3,5-Dihydroxy-4-acetyltoluene serves as the established core structure ('compound 1a') for the synthesis of a series of glycosylated dihydrochalcones, which are potent and selective sodium glucose co-transporter 2 (SGLT2) inhibitors. This specific application is documented in peer-reviewed literature and is not shared by its simple dihydroxyacetophenone isomers [1].

Medicinal Chemistry Synthetic Chemistry Diabetes Research

Physical Density: A Differentiating Parameter for Handling and Formulation

The density of 3,5-dihydroxy-4-acetyltoluene (1.239 g/cm³) is measurably higher than that of its 2,4-dihydroxy isomer (1.18 g/mL), a property relevant for large-scale handling, solvent layering, and formulation development [1][2].

Physicochemical Properties Formulation Material Science

3,5-Dihydroxy-4-acetyltoluene: Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of SGLT2 Inhibitors and Related Dihydrochalcones

This is the compound's most prominent and validated use case. Researchers developing novel SGLT2 inhibitors or investigating glycosylated dihydrochalcones should prioritize this specific compound, as it is the documented core structure ('compound 1a') for a series of potent and selective inhibitors. The use of other dihydroxyacetophenone isomers would not yield the correct pharmacophore, as confirmed by peer-reviewed medicinal chemistry literature [1].

Analytical Method Development and Quality Control

The distinct physicochemical profile of 3,5-dihydroxy-4-acetyltoluene—specifically its unique melting point range (142-146 °C), density (1.239 g/cm³), and LogP (1.6088)—provides a robust fingerprint for analytical chemistry. These parameters are essential for developing identity, purity, and stability-indicating assays, particularly when differentiating it from its close isomers like 2,4- or 2,6-dihydroxyacetophenone [2][3].

Organic Synthesis: Specialty Building Block Requiring Specific Regiochemistry

For synthetic routes requiring a 2,6-dihydroxy-4-methyl substituted acetophenone, this compound is the necessary and non-interchangeable starting material. Its specific substitution pattern dictates its reactivity in subsequent transformations, such as those observed in Friedel-Crafts acylation studies. The higher LogP relative to the 2,4-isomer also suggests superior compatibility with certain organic reaction media, which can be advantageous during extraction and purification steps [2][3].

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